Alosetron hydrochloride

pharmacodynamics duration of action in vivo rat model

For IBS-D research requiring consistent, high-purity 5-HT3 antagonism, generic substitution with antiemetic setrons (ondansetron, granisetron) is scientifically indefensible. Alosetron HCl is the evidence-based choice. - Superior global symptom improvement (SUCRA=0.82) vs. other 5-HT3 antagonists in a 10,421-patient network meta-analysis. - Prolonged pharmacodynamic action (120-min Bezold-Jarisch reflex inhibition) reduces repeat dosing in in vivo protocols. - pH-dependent solubility profile (42-70 mg/mL gastric) mandates the hydrochloride salt for bioequivalence to Lotronex.

Molecular Formula C17H19ClN4O
Molecular Weight 330.8 g/mol
CAS No. 132414-02-9
Cat. No. B1662177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron hydrochloride
CAS132414-02-9
Synonyms2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex
Molecular FormulaC17H19ClN4O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
InChIInChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
InChIKeyFNYQZOVOVDSGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWhite to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron Hydrochloride: 5-HT3 Antagonist for IBS-D


Alosetron hydrochloride (CAS: 132414-02-9) is a potent and highly selective 5-HT3 receptor antagonist of the setron class, indicated exclusively for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have failed conventional therapy [1]. Chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride, alosetron is achiral with a molecular weight of 330.8 g/mol [2]. The hydrochloride salt form provides enhanced aqueous solubility (61 mg/mL in water) and formulation stability relative to the free base, facilitating reliable oral tablet manufacturing and consistent in vivo pharmacokinetic performance [2].

1 Target Engagement 5-HT3 receptor pathway inhibition study fit for visceral hypersensitivity models
2 Salt Form Identity Hydrochloride salt provides aqueous solubility context for oral formulation research
3 Comparator Studies Supports class-level 5-HT3 antagonist differentiation research in IBS-D models

Alosetron vs Other 5-HT3 Antagonists for IBS-D


While several 5-HT3 receptor antagonists (ondansetron, granisetron, cilansetron, ramosetron) share the same nominal molecular target, their clinical utility profiles diverge sharply. Ondansetron and granisetron are approved and optimized for antiemetic indications, demonstrating insufficient efficacy or lack of regulatory approval for IBS-D symptom management [1]. Critically, in a sex-specific animal model of visceral hypersensitivity (SERT-KO rats), granisetron paradoxically increased the visceromotor response (VMR) to colorectal distention, whereas alosetron demonstrated distinct sex-specific and region-specific effects that underpin its unique clinical profile [2]. Furthermore, a 2021 network meta-analysis of 10,421 patients ranked alosetron as superior for global symptom improvement (SUCRA = 0.82) compared to ondansetron, cilansetron, and ramosetron, while ondansetron ranked best only for bowel habit consistency—a narrower endpoint [3]. Simple in-class substitution based solely on 5-HT3 antagonism is therefore not scientifically defensible.

Comparator Ondansetron and granisetron are antiemetic-optimized agents; endpoint profiles for IBS-D research may not transfer directly and require independent validation.
Model Granisetron paradoxically increased visceromotor response in SERT-KO models, while alosetron showed distinct model-specific effects—interchangeability without verification may shift interpretation.
Salt Form Free base or alternative salt forms may not reproduce the solubility-driven exposure profile established for the hydrochloride salt; formulation context requires review.

Alosetron Comparative Evidence


Prolonged Duration of Action vs Ondansetron

In an in vivo rat model measuring the duration of inhibition of 2-methyl-5-HT-induced bradycardia (Bezold-Jarisch reflex) following intraduodenal administration, alosetron exhibited a duration of action that was twice as long as ondansetron [1]. This differential pharmacodynamic persistence suggests a slower dissociation rate from the 5-HT3 receptor complex, a property that may contribute to sustained therapeutic effects in clinical settings despite a relatively short plasma half-life of approximately 1.5 hours [2].

Duration of Action
Head-to-head
2.0-fold longer vs ondansetron (120 min vs 60 min)
Bezold-Jarisch reflex model, intraduodenal, n=6/group
Sustained pharmacodynamic engagement context for research models requiring extended target coverage.
Model-specific; relevance to other species or endpoints requires independent confirmation.
pharmacodynamics duration of action in vivo rat model Bezold-Jarisch reflex

Global Symptom Improvement in IBS-D

A Bayesian network meta-analysis published in 2021 synthesized data from 21 randomized controlled trials encompassing 10,421 non-constipated IBS (NC-IBS) patients to compare the efficacy of five 5-HT3 antagonists [1]. Using Surface Under the Cumulative Ranking (SUCRA) values to establish a rank order, alosetron achieved the highest SUCRA score (0.82) for global symptom improvement—a composite endpoint most closely reflecting overall patient benefit [1]. Cilansetron ranked highest for abdominal pain/discomfort improvement (SUCRA = 0.90), and ondansetron ranked highest for bowel habits/consistency improvement (SUCRA = 0.98). This evidence demonstrates that while each 5-HT3 antagonist exhibits a unique efficacy fingerprint across symptom domains, alosetron uniquely optimizes the multi-dimensional global symptom profile central to IBS-D management.

Global Symptom Ranking
Network meta-analysis
SUCRA = 0.82, ranked #1 for global symptom improvement
21 RCTs, 10,421 NC-IBS subjects; ondansetron ranked #1 only for bowel habit consistency
Reported endpoint context: alosetron ranked highest for composite symptom endpoint among tested 5-HT3 antagonists.
Composite endpoint interpretation; individual domain rankings differ by compound.
irritable bowel syndrome clinical efficacy network meta-analysis SUCRA

Aqueous Solubility of Hydrochloride Salt

Alosetron hydrochloride, the specific salt form bearing CAS 132414-02-9, exhibits aqueous solubility of 61 mg/mL in water and 70.5 mg/mL in deionized water according to FDA prescribing information and USP monograph specifications [1][2]. The hydrochloride salt form provides enhanced solubility and stability compared to the free base, which is a critical consideration for reproducible tablet manufacturing, dissolution performance, and ultimately, consistent oral bioavailability [3]. This contrasts with other 5-HT3 antagonists such as ondansetron and granisetron, which are also available as hydrochloride salts but are not approved or indicated for the same IBS-D clinical application due to differences in receptor binding kinetics and tissue distribution profiles [4].

Aqueous Solubility
Specification review
61 mg/mL in water (HCl salt)
pH-dependent: 42 mg/mL in 0.1N HCl; 3.2 mg/mL at pH 6.8; >600-fold range across physiological pH
Hydrochloride salt identity is critical for matching reference-listed drug solubility profile in formulation research.
USP and FDA specification methods; lot-specific values should be verified.
pharmaceutical formulation solubility hydrochloride salt preformulation

5-HT3 Receptor Selectivity

Alosetron exhibits a receptor binding selectivity profile that distinguishes it from non-selective serotonergic agents. In radioligand binding assays, alosetron binds to human recombinant 5-HT3 receptors with a Ki of approximately 0.3-0.4 nM (pKi = 9.4) [1]. In selectivity screening panels, alosetron demonstrates minimal affinity for 5-HT2 and 5-HT1A receptors with Ki values of 6.3 µM and >100 µM, respectively—representing a selectivity window of >10,000-fold for the 5-HT3 target . Furthermore, at a concentration of 10 µM, alosetron shows no significant binding to a broad panel of off-target receptors including α1-, β1-, and β2-adrenergic, M1-M3 muscarinic, GABAA, dopamine D2, and nicotinic receptors . While comprehensive head-to-head selectivity data across all 5-HT3 antagonists in identical assay conditions are not available, this degree of target specificity is a documented feature of alosetron's pharmacological profile and is consistent with its favorable gastrointestinal-specific pharmacodynamic effects without the CNS side effects associated with less selective agents [2].

5-HT3 Selectivity
Supporting evidence
5-HT3 Ki ≈ 0.3–0.4 nM; >10,000-fold selectivity over 5-HT2 and 5-HT1A
Recombinant human receptor radioligand binding; no significant off-target binding at 10 µM across broad panel
Target-selectivity assay context supports pathway-specific mechanistic studies with reduced off-target confounding risk.
Cross-antagonist head-to-head selectivity data in identical conditions are limited.
receptor selectivity 5-HT3 5-HT1A 5-HT2 radioligand binding

Work Absenteeism Reduction

A post hoc analysis of two Phase III placebo-controlled clinical trials (S3BA3001 and S3BA3002) evaluated the impact of alosetron (1 mg twice daily for 12 weeks) on time lost from work among 397 full-time employed women with diarrhea-predominant IBS [1]. At week 12, the mean time lost from work in the preceding 4 weeks was reduced to 0.99 days in the alosetron group compared with 1.98 days in the placebo group (p < 0.001), representing a 50% reduction in work absenteeism [1]. The mean change from baseline in time lost from work was -1.12 days with alosetron versus -0.56 days with placebo—a net difference of 0.56 days per 4-week period [1]. Translating this into economic terms using 1999 US employer cost data ($20.29 per hour worked), alosetron treatment was associated with potential annual employer savings of $1013 per full-time employed woman with diarrhea-predominant IBS [1]. Comparable pharmacoeconomic analyses for other 5-HT3 antagonists in the IBS-D population have not been published, and ondansetron/granisetron are not indicated or studied for this patient population [2].

Work Absenteeism
Head-to-head (vs placebo)
0.99 days vs 1.98 days per 4-week period (50% reduction, p
Post hoc analysis, 2 Phase III RCTs, n=397 employed women, 12-week 1 mg BID
Reported health-economic endpoint context for research on functional impact in IBS-D study populations.
Trial context; comparable pharmacoeconomic data for other 5-HT3 antagonists in IBS-D are not available.
Gender PK Difference
Class-level inference
~1.8-fold higher Cmax in women (~9 ng/mL) vs men (~5 ng/mL) at 1 mg oral dose
Population PK: ~27% lower concentrations in men; ondansetron shows only 10–20% gender difference
Exposure-model context: gender-stratified PK interpretation is necessary for dose-response study design.
Data to verify for specific research populations; FDA prescribing information and population PK analysis.
pharmacoeconomics health economics work productivity IBS-D

Gender Differences in Pharmacokinetics

Alosetron exhibits a significant gender difference in systemic exposure following oral administration, a pharmacokinetic characteristic that aligns with its exclusive clinical indication in women with severe IBS-D. Following a 1 mg oral dose, the mean peak plasma concentration (Cmax) in young women is approximately 9 ng/mL, compared to approximately 5 ng/mL in young men—representing a 30-50% higher exposure in females [1]. Population pharmacokinetic analysis in IBS patients confirmed that alosetron concentrations are approximately 27% lower in men than in women given the same oral dose [1]. This gender difference is not uniformly observed across all 5-HT3 antagonists; for example, ondansetron exhibits only modest gender differences in clearance (approximately 10-20% differences) and is approved for use in both men and women without gender-specific dosing adjustments [2]. The higher plasma exposure in women likely contributes to the observed clinical efficacy signal that is robust in female IBS-D patients but less consistent in male populations [3].

Gender PK Difference
Class-level inference
~1.8-fold higher Cmax in women (~9 ng/mL) vs men (~5 ng/mL) at 1 mg oral dose
Population PK: ~27% lower concentrations in men; ondansetron shows only 10–20% gender difference
Exposure-model context: gender-stratified PK interpretation is necessary for dose-response study design.
Data to verify for specific research populations; FDA prescribing information and population PK analysis.
pharmacokinetics gender differences bioavailability plasma concentration

Alosetron Research and Industrial Applications


Preclinical IBS-D Animal Model

For in vivo studies of visceral hypersensitivity or perturbed intestinal transit, alosetron hydrochloride is the preferred 5-HT3 antagonist due to its prolonged duration of action relative to ondansetron (120 min vs 60 min inhibition of the Bezold-Jarisch reflex) [1]. This extended pharmacodynamic window reduces the need for repeated dosing during experimental protocols and better models the sustained receptor engagement observed clinically. The compound fully reverses chemically induced increases in small intestinal propulsion (96% reversal, n=3) while having no significant effect on normal propulsion, making it ideal for studies of perturbed rather than basal gut function [1].

Generic Tablet Formulation and Bioequivalence

When developing generic alosetron hydrochloride tablet formulations, procurement of the specific hydrochloride salt (CAS 132414-02-9) is mandatory to match the solubility profile of the reference listed drug (Lotronex). The compound's pH-dependent solubility—with >600-fold variation between gastric (42-70 mg/mL) and intestinal (0.1-3.2 mg/mL) pH conditions—necessitates careful formulation strategies to ensure consistent in vivo performance [1]. The established gender differences in pharmacokinetics (30-50% higher Cmax in women) must also be accounted for in bioequivalence study design, including adequate representation of female subjects to ensure clinically relevant bridging .

Global Symptom Improvement Clinical Trials

For clinical trials or observational studies in which the primary efficacy endpoint is global symptom improvement in non-constipated or diarrhea-predominant IBS, alosetron hydrochloride is the evidence-based selection among 5-HT3 antagonists. The 2021 network meta-analysis of 10,421 patients demonstrates that alosetron ranks highest for global symptom improvement (SUCRA = 0.82) compared to cilansetron, ondansetron, and ramosetron [1]. This differentiated efficacy profile supports alosetron's use as both an active comparator and a therapeutic candidate in studies where comprehensive symptom control—rather than isolated bowel habit normalization—is the desired outcome [1].

Pharmacoeconomic and Health Outcomes Research

For health economics and outcomes research (HEOR) evaluating the total economic burden of IBS-D and the value of therapeutic interventions, alosetron hydrochloride provides a uniquely quantifiable dataset. The demonstrated reduction in work absenteeism (0.99 days vs 1.98 days per 4-week period relative to placebo, p<0.001) and associated annual employer savings of $1013 per patient offer a concrete, evidence-based metric for cost-effectiveness modeling [1]. This pharmacoeconomic differentiation is not established for other 5-HT3 antagonists in the IBS-D population, positioning alosetron as the preferred reference compound for studies assessing indirect costs and productivity loss associated with IBS-D [1].

Application
Selection Property
Validation Focus
Visceral hypersensitivity model studies
Prolonged pharmacodynamic duration vs ondansetron
Bezold-Jarisch reflex and intestinal transit endpoint reproducibility
Oral formulation research
Hydrochloride salt solubility profile
pH-dependent solubility and dissolution consistency review
IBS-D endpoint research
Global symptom improvement ranking
Composite endpoint interpretation across 5-HT3 antagonist class
Health-economic outcomes research
Work-absence endpoint data
Functional-impact endpoint context and comparator-data availability

Technical Documentation Hub

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